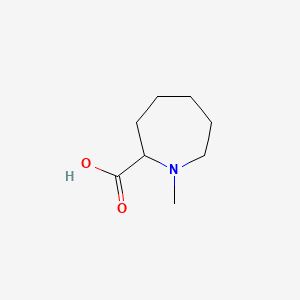

1-methylazepane-2-carboxylic Acid

Description

Scientific Significance in Organic and Medicinal Chemistry

Azepane and its derivatives are pivotal structural motifs found in a variety of natural products and biologically active molecules, exhibiting a wide array of medicinal and pharmaceutical properties. researchgate.net The azepane ring system is a key component in numerous FDA-approved drugs, highlighting its therapeutic relevance. nyu.edu The conformational flexibility of the substituted azepane ring is often a determining factor in its biological activity. lifechemicals.com This makes the ability to introduce specific substituents to control the ring's conformation crucial for effective drug design. lifechemicals.com

The significance of azepane derivatives extends to their role as building blocks in organic synthesis. lifechemicals.com For instance, enantiopure 7-substituted azepane-2-carboxylic acids have been synthesized and utilized as templates for creating conformationally constrained peptidomimetics, which are molecules that mimic the structure and function of peptides. lookchem.comresearchgate.net These constrained analogues are expected to have higher affinity and selectivity for their biological targets. lookchem.com The development of new synthetic methods to access functionalized azepanes continues to be an active area of research, driven by their ongoing pharmacological importance. lifechemicals.comrsc.org

The incorporation of the azepane nucleus is a strategic approach in the discovery of new lead compounds for various diseases. researchgate.net Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including their use as anticancer, antidiabetic, and antiviral agents. researchgate.net For example, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C and has served as a scaffold for developing potential antitumor agents. lifechemicals.com

Contextual Overview of N-Heterocyclic Carboxylic Acid Chemistry

N-heterocyclic carboxylic acids are a broad class of organic compounds that play a vital role in medicinal chemistry. researchgate.net These molecules are characterized by a heterocyclic ring containing at least one nitrogen atom, with a carboxylic acid group attached to the ring. The presence of both acidic (carboxylic acid) and basic (amine) functional groups within the same molecule imparts unique physicochemical properties.

The chemistry of N-heterocyclic carboxylic acids is diverse, with their reactivity being influenced by the ring size, the position of the heteroatoms, and the nature of other substituents. Carboxylic acids are known to be stable and readily available, making them attractive starting materials in synthesis. acs.org They can undergo a variety of chemical transformations, including esterification, amidation, and reduction. libretexts.org For instance, carboxylic acids can be converted to methyl esters with reagents like diazomethane (B1218177). libretexts.orgmasterorganicchemistry.com

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of chemical transformations involving carboxylic acids. rsc.orgacs.org NHC catalysis can activate carboxylic acids in situ, enabling reactions such as the enantioselective synthesis of dihydropyridinones and dihydrocoumarins. acs.orgrsc.org This highlights the synthetic utility of N-heterocyclic carboxylic acids as versatile intermediates in the construction of complex heterocyclic frameworks.

The study of N-heterocyclic carboxylic acids is not only confined to their synthetic applications but also extends to their biological relevance. researchgate.net For example, the formation of acyl glucuronides from carboxylic acid-containing drugs is a significant consideration in drug metabolism and safety assessment. drughunter.com Understanding the chemical and biological properties of N-heterocyclic carboxylic acids is therefore crucial for the design and development of new pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

1-methylazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-6-4-2-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXXDILCCSWEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401646 | |

| Record name | 1-methylazepane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5227-51-0 | |

| Record name | 1-methylazepane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Methylazepane 2 Carboxylic Acid

Approaches to Azepane Ring System Construction

The formation of the azepane scaffold is a key challenge in the synthesis of 1-methylazepane-2-carboxylic acid. Various methodologies have been developed to construct this seven-membered ring system.

Cyclization reactions are a cornerstone in the synthesis of azepane derivatives. These reactions involve the formation of the seven-membered ring from an acyclic precursor.

Tandem Amination/Cyclization: A notable method involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. This approach has been successfully used to prepare trifluoromethyl-substituted azepine-2-carboxylates. nih.govnih.gov The reaction proceeds efficiently, although the development of robust methods for direct construction of these medium-ring systems has been historically hindered by slow cyclization kinetics. nih.gov

Silyl-aza-Prins Cyclization: The silyl-aza-Prins cyclization offers a route to synthesize seven-membered nitrogen heterocycles. This process can yield trans-azepanes with high diastereoselectivity. acs.org The mechanism involves the formation of an iminium ion, followed by a 7-endo cyclization to create a carbocation stabilized by the silicon group, which is then eliminated to furnish the azepane derivative. acs.org

Intramolecular Carbonyl-Enamine Cyclization: A novel approach for azepine ring closure is the intramolecular 1,7-carbonyl-enamine cyclization. This method has been studied for the synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems. chem-soc.si

Ring Expansion of Cyclic Ketones: The Lewis acid-catalyzed ring expansion of cyclic ketones using diazoalkanes, a reaction akin to the Tiffeneau–Demjanov rearrangement, provides a method for one-carbon ring expansion to form cyclic ketones, which can be precursors to azepanes. daneshyari.com

Controlling the stereochemistry during the formation of the azepane ring is crucial for accessing specific isomers of this compound.

Piperidine (B6355638) Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidine substrates. rsc.orgrsc.org This strategy has been applied to the construction of the azepine backbone of potentially biologically active compounds. rsc.org

Osmium-Catalyzed Tethered Aminohydroxylation: A stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation reaction. nih.govacs.org This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.govacs.org

Chemoenzymatic Synthesis: Enantioenriched 2-aryl azepanes can be generated biocatalytically through asymmetric reductive amination using imine reductases or by deracemization with monoamine oxidases. These can then undergo further stereospecific rearrangement. nih.gov

Introduction of the Carboxylic Acid Functional Group

Once the azepane ring is formed, the next critical step is the introduction of the carboxylic acid group at the 2-position.

Direct carboxylation of a suitable precursor is a common strategy.

From Amines: A general approach involves the synthesis of 7-substituted azepane carboxylic acids from (S)-tribenzyl glutamic acid γ-aldehyde. The process involves a Horner-Wadsworth-Emmons reaction followed by a four-step sequence of hydrogenation, hydrogenolysis, imine formation, and reductive amination. researchgate.net

The hydrolysis of a nitrile group at the 2-position of the azepane ring is a reliable method for installing the carboxylic acid functionality.

Acid or Base Catalysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. lumenlearning.comchemistrysteps.com In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.org Alkaline hydrolysis uses a base such as sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. libretexts.org The hydrolysis proceeds via an amide intermediate. chemistrysteps.com

Biotransformations: The synthesis of carboxylic acids from nitriles can also be achieved through biotransformations using nitrilase or a combination of nitrile hydratase and amidase. researchgate.net These enzymatic methods can be advantageous for preparing enantiopure cyclic carboxylic acids. researchgate.net

Organometallic reagents provide another avenue for the introduction of a carboxylic acid group.

Grignard Reagents: A classic method for synthesizing carboxylic acids involves the reaction of a Grignard reagent with carbon dioxide, followed by an acidic workup. mnstate.edu This approach could be applied to an azepane-based Grignard reagent.

Organolithium-Mediated Rearrangement: A chemoenzymatic approach has been developed where enantioenriched 2-aryl azepanes are converted to N'-aryl ureas. These ureas then undergo rearrangement upon treatment with a base, involving a configurationally stable benzyllithium (B8763671) intermediate, to yield 2,2-disubstituted azepanes. nih.gov While not directly forming a carboxylic acid, this demonstrates the utility of organolithium intermediates in functionalizing the azepane ring, which could be adapted for carboxylation.

Chiral Synthesis and Enantiomeric Control for Azepane Carboxylic Acids

The synthesis of enantiomerically pure azepane carboxylic acids, including the N-methylated target compound, is a significant challenge in organic chemistry. The control of stereochemistry at the α-carbon is paramount, and several strategies have been developed to achieve high levels of enantiomeric excess. These methods can be broadly categorized into direct asymmetric synthesis, enzymatic asymmetrization, and the resolution of racemic intermediates.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to directly create the desired enantiomer from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries. For azepane carboxylates, a key strategy involves the oxidative cleavage of a bicyclic precursor to unmask the seven-membered ring with the desired stereochemistry intact. One robust method begins with a known hydroxy-ketone, which is transformed into an aza-bicyclo[3.2.2]nonene intermediate. A crucial oxidative cleavage step then generates the (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, establishing two stereocenters simultaneously in a stereoselective manner nih.gov.

Another powerful approach utilizes chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones and pseudoephedrine-based auxiliaries are prominent examples. wikipedia.orgnih.gov In a typical sequence, the chiral auxiliary is attached to a carboxylic acid precursor. Deprotonation forms a chiral enolate, which then reacts with an electrophile. The steric environment created by the auxiliary directs the electrophile to attack from a specific face, leading to a high degree of diastereoselectivity. wikipedia.org For instance, pseudoephenamine, a versatile chiral auxiliary, has shown remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Ring expansion strategies also offer a pathway to chiral azepanes. Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity from piperidine precursors. researchgate.net Furthermore, stereoselective synthesis of heavily hydroxylated azepanes has been achieved via osmium-catalyzed tethered aminohydroxylation, which controls the configuration of the newly formed C–N bond. nih.gov

Enzymatic Asymmetrization in Cyclic Amino Acid Synthesis

Enzymatic methods are highly valued for their exceptional stereoselectivity under mild reaction conditions. Kinetic resolution, where one enantiomer of a racemic mixture reacts much faster than the other, is a common enzymatic strategy. wikipedia.org For the synthesis of enantiopure cyclic amino acids, lipases are particularly effective biocatalysts. nih.gov

Candida antarctica lipase (B570770) A (CAL-A) has demonstrated excellent activity and high enantiodiscrimination in the kinetic resolution of cyclic α-amino esters. nih.gov The process often involves the alkoxycarbonylation of the amine functionality. The choice of the acylating agent is crucial; for example, the resolution of methyl indoline-2-carboxylate was successful with 3-methoxyphenyl (B12655295) allyl carbonate, while a different substrate required the less reactive diallyl carbonate to achieve good selectivity. nih.gov Lipases from Aspergillus niger and Candida antarctica lipase B (CAL-B) have also been employed to resolve racemic proline derivatives, which are structurally related five-membered ring analogues of azepane carboxylic acids. rsc.org

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by incorporating an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer, as opposed to the 50% maximum of traditional kinetic resolution. wikipedia.org For amino acid synthesis, this can be achieved using a combination of a stereoselective amino acid amidase and a racemase. For example, d- and l-amino acids have been produced from their corresponding racemic amides using a d-aminopeptidase or an l-amino acid amidase in the presence of α-amino-ε-caprolactam racemase. nih.gov

Table 1: Examples of Enzymes in Kinetic Resolution of Cyclic Amino Acid Derivatives

| Enzyme | Substrate Type | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Candida antarctica lipase A (CAL-A) | Cyclic α-amino esters (e.g., methyl indoline-2-carboxylate) | Alkoxycarbonylation | High enantiodiscrimination | nih.gov |

| Candida antarctica lipase B (CAL-B) | Racemic proline derivatives | Hydrolysis/Acylation | Excellent enantioselectivity | rsc.org |

| Aspergillus niger lipase (ANL) | Racemic proline derivatives | Hydrolysis | Good selectivity | rsc.org |

| Porcine Kidney Acylase | N-acyl amino acids | Hydrolysis | High enantioselectivity | wikipedia.org |

| d-Aminopeptidase / α-amino-ε-caprolactam racemase | Amino acid amides | Hydrolysis / Racemization (DKR) | High enantioselectivity | nih.gov |

Resolution of Racemic Mixtures

When direct asymmetric synthesis is not feasible, the resolution of a racemic mixture is a common alternative. This involves separating the two enantiomers of the target compound or a precursor. libretexts.org

A classical and widely used method is the formation of diastereomeric salts. A racemic mixture of a carboxylic acid can be treated with an enantiomerically pure chiral base (a resolving agent), such as (+)-cinchonine, (−)-quinine, or an amine like (R)-1-phenylethylamine. libretexts.orgopenstax.org This acid-base reaction produces a mixture of two diastereomeric salts (e.g., R-acid/R-base and S-acid/R-base). Since diastereomers have different physical properties, they can often be separated by fractional crystallization. openstax.org Once a diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.org Similarly, a racemic amine can be resolved using a chiral acid like (+)-tartaric acid or (+)-camphor-10-sulfonic acid. libretexts.org

Another approach involves covalent derivatization with a chiral auxiliary to form diastereomers that can be separated by chromatography. tcichemicals.com For example, a racemic carboxylic acid can be converted into a mixture of diastereomeric esters by reacting it with a chiral alcohol like (-)-menthol. These esters can then be separated using high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column. Subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids. tcichemicals.com

More novel methods have also been developed, such as using PEGylated resolving agents. These agents form diastereomeric complexes that undergo temperature-assisted phase transition, allowing one diastereomer to precipitate and be separated by simple filtration. nih.gov

Application of Protecting Group Chemistry in Azepane Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. They are used to temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions, thereby ensuring chemoselectivity. wikipedia.org The synthesis of this target molecule involves two key functional groups that typically require protection: the secondary amine (or the primary amine precursor) and the carboxylic acid.

The amine group is nucleophilic and is often protected as a carbamate. Common amine protecting groups include tert-butyloxycarbonyl (Boc), which is stable under many conditions but readily removed with acid, and benzyloxycarbonyl (Cbz or Z), which is cleaved by catalytic hydrogenolysis. organic-chemistry.org The choice of protecting group is critical and allows for what is known as an orthogonal strategy. For example, if a molecule contains both a Boc-protected amine and a benzyl (B1604629) ester-protected carboxylic acid, the benzyl ester can be removed by hydrogenolysis without affecting the Boc group, and the Boc group can be removed with acid without affecting the benzyl ester. wikipedia.org

The carboxylic acid group is acidic and is typically protected as an ester. Methyl or ethyl esters are common, but their removal often requires harsh basic or acidic hydrolysis, which might be incompatible with other functional groups in the molecule. libretexts.org Benzyl esters are advantageous as they can be removed under neutral conditions via hydrogenolysis. libretexts.org Tert-butyl esters are another option, cleaved under acidic conditions. libretexts.org For syntheses requiring orthogonality to standard acid, base, and hydrogenation conditions, groups like the 1,3-dithian-2-yl-methyl (dM-Dim) ester have been developed, which can be removed under nearly neutral oxidative conditions. nih.gov

In the context of azepane synthesis, protecting groups are used from the outset. For example, in a synthesis proceeding via a piperidine derivative, the nitrogen is often protected with a Cbz group. rsc.org In syntheses of hydroxylated azepanes, an oxazolidinone can serve as a protecting group for an amino alcohol moiety while also directing subsequent stereoselective reactions. nih.gov The final step in the synthesis of this compound would involve the deprotection of the amine and carboxylic acid groups, followed by N-methylation if it wasn't introduced earlier in the sequence.

Chemical Transformations and Derivatization of 1 Methylazepane 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for a multitude of chemical derivatizations, involving nucleophilic acyl substitution, acid-base reactions, and reduction.

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, providing pathways to key derivatives such as esters, amides, and acyl halides. These reactions proceed via the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically derived from the carboxyl hydroxyl group.

The conversion of 1-methylazepane-2-carboxylic acid to its corresponding esters can be achieved through several established methods.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic conditions. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. Given that this compound also contains a basic tertiary amine, the reaction is typically performed with the hydrochloride salt of the amino acid to prevent the amine from neutralizing the acid catalyst.

Reaction with Diazomethane (B1218177): For the synthesis of methyl esters, diazomethane (CH₂N₂) offers a mild and rapid alternative. The carboxylic acid protonates the diazomethane, forming a methyldiazonium ion and a carboxylate. The carboxylate then acts as a nucleophile, displacing nitrogen gas (N₂) from the methyldiazonium ion in an Sₙ2 reaction to form the methyl ester. This method proceeds quickly and under gentle conditions.

The choice of esterification method depends on the desired ester and the scale of the reaction.

Table 1: Common Esterification Reagents and Conditions

| Reagent/Method | Alcohol | Catalyst | General Conditions | Product Type |

| Fischer-Speier | Methanol, Ethanol, etc. | H₂SO₄ or HCl | Heat | Methyl, Ethyl Esters |

| Diazomethane | (Not applicable) | (Not applicable) | Room Temperature, Ethereal Solution | Methyl Ester |

| Alkyl Halides | Methyl iodide, Ethyl bromide | Base (e.g., K₂CO₃) | Heat in a polar aprotic solvent | Methyl, Ethyl Esters |

The formation of amides from this compound and a primary or secondary amine is a fundamental transformation. Since direct reaction requires very high temperatures to drive off water, this conversion is almost always mediated by coupling agents that activate the carboxylic acid.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. The carbodiimide (B86325) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond. A common side reaction is the formation of a stable N-acylurea byproduct. To improve yields and suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxysuccinimide (HOSu) are often included. These additives react with the O-acylisourea to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine.

Other Coupling Reagents: A vast array of other peptide coupling reagents can be employed, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). These reagents function by converting the carboxylic acid into an activated species in situ, facilitating efficient amide bond formation under mild conditions.

Table 2: Selected Amide Coupling Reagents

| Coupling Reagent | Additive (Optional) | Key Features |

| DCC (Dicyclohexylcarbodiimide) | HOBt or HOSu | Cost-effective; dicyclohexylurea (DCU) byproduct is poorly soluble. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOSu | Water-soluble urea (B33335) byproduct, simplifying purification. |

| PyBOP | (Not applicable) | High efficiency, low racemization for chiral substrates. |

| HBTU | HOBt | Rapid coupling, commonly used in solid-phase peptide synthesis. |

For conversion into highly reactive derivatives, this compound can be transformed into its acyl halide, most commonly the acyl chloride.

Reaction with Thionyl Chloride: The most common reagent for this transformation is thionyl chloride (SOCl₂). The reaction proceeds by the hydroxyl group of the carboxylic acid attacking the sulfur of SOCl₂, which, after a rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion, forms an acyl chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, displacing the chlorosulfite group to yield the acyl chloride. A complication in this reaction is the presence of the tertiary amine, which can be protonated by the HCl generated as a byproduct. Therefore, the reaction is often carried out using the hydrochloride salt of the starting material or in the presence of a non-nucleophilic base. The resulting acyl chloride is highly reactive and is typically used immediately in subsequent reactions without isolation.

This compound is an amphoteric compound, possessing both a weakly acidic carboxylic acid group and a weakly basic tertiary amine group.

As an Acid: The carboxylic acid group can donate a proton to a base to form a carboxylate salt. Reaction with strong bases like sodium hydroxide (B78521) (NaOH) will readily deprotonate the carboxyl group.

As a Base: The lone pair of electrons on the tertiary nitrogen atom can accept a proton from an acid.

This dual reactivity means the compound can exist in different protonation states depending on the pH of the solution. In strongly acidic solutions, both the amine and the carboxyl group will be protonated. In strongly basic solutions, the carboxyl group will be deprotonated. Near neutral pH, it can exist as a zwitterion, although the pKa of the tertiary amine is a determining factor.

A common and stable form of this compound is its hydrochloride salt, this compound hydrochloride. sigmaaldrich.com This salt is formed by reacting the compound with hydrochloric acid (HCl). In this form, the tertiary amine is protonated to form a quaternary ammonium (B1175870) salt, which enhances the compound's stability and water solubility. sigmaaldrich.comnih.gov

Reduction: The carboxyl group of this compound is resistant to reduction but can be converted to a primary alcohol under forcing conditions. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation. The reaction involves the transfer of hydride ions from the AlH₄⁻ species to the carbonyl carbon. The initial product is an aluminate salt, which upon acidic workup yields the primary alcohol, (1-methylazepan-2-yl)methanol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

Oxidation: The carboxylic acid group is at a high oxidation state and is generally inert to further oxidation under standard conditions. Strong oxidizing conditions that can cleave C-C bonds would lead to the degradation of the molecule rather than a selective oxidation of the carboxyl group.

Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For amino acids, this process can be achieved through various methods, including thermal and catalytic approaches. The decarboxylation of this compound, a cyclic α-amino acid, is analogous to that of other amino acids like proline. youtube.comsciencemadness.orgsciencemadness.org

The general mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.comkhanacademy.org While this compound is not a β-keto acid, the principles of removing the carboxyl group are related. The presence of a carbonyl group beta to a carboxylic acid is key for facilitating decarboxylation, often upon heating. khanacademy.org

For amino acids, decarboxylation can be catalyzed. For instance, the decarboxylation of proline to pyrrolidine (B122466) can be catalyzed by acetophenone. youtube.com This reaction involves the formation of an intermediate that facilitates the loss of CO₂. Similarly, other catalysts like copper carbonate have been explored for the decarboxylation of proline, although with limited success, suggesting that high temperatures might lead to decomposition as a competing reaction. sciencemadness.org In some cases, uncatalyzed decarboxylation of amino acids can occur upon heating in a suitable solvent like cyclohexanone. wikipedia.org

A general representation of the decarboxylation of an amino acid is: R-CH(NH₂)-COOH → R-CH₂-NH₂ + CO₂

For this compound, the product of decarboxylation would be 1-methylazepane.

Functionalization and Reactions of the Azepane Nitrogen and Ring

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in many natural products and bioactive molecules. nih.govbenthamdirect.comresearchgate.net The nitrogen atom and the carbon backbone of the azepane ring in this compound are sites for various functionalization reactions.

Reactions of the Azepane Nitrogen:

N-Oxide Formation: The tertiary amine of the 1-methylazepane ring can be oxidized to its corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of catalysts, or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgnih.gov The formation of N-oxides can alter the electronic properties and biological activity of the molecule. For example, 1-methylimidazole-N-oxide has been shown to be an efficient catalyst for sulfonylation and silylation reactions. orgsyn.org

N-H Functionalization: In related azepane systems, the nitrogen atom, if present as a secondary amine (N-H), can be functionalized. acs.org While this compound has a tertiary amine, this highlights the general reactivity of the azepane nitrogen.

Reactions of the Azepane Ring:

Ring Expansion and Contraction: The azepane ring itself can be synthesized through ring-expansion reactions of smaller rings like piperidines or pyrrolidines, or through dearomative ring expansion of nitroarenes. researchgate.netmanchester.ac.ukresearchgate.netmanchester.ac.uknih.gov Conversely, ring contraction of bridged azepines can occur. rsc.org These methods are generally used for the synthesis of the azepane scaffold rather than reactions on a pre-existing substituted azepane like this compound.

Ring Closure: New rings can be fused onto the azepane structure. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic systems containing the azepane ring. chem-soc.si

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C(sp³)–H bonds. Copper-catalyzed reactions have been developed for the distal C(sp³)–H functionalization of sulfonamides to construct azepanes. acs.org This type of reaction could potentially be adapted to functionalize the carbon backbone of the azepane ring in this compound.

Advanced Analytical and Spectroscopic Characterization of 1 Methylazepane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 1-methylazepane-2-carboxylic acid. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule.

1H and 13C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For carboxylic acids, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.org The protons on the carbon adjacent to the carboxylic acid are also deshielded and absorb in the 2-3 ppm range. libretexts.org The N-methyl group protons would appear as a singlet, while the protons on the azepane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically between 165 and 190 ppm. oregonstate.edu The carbons of the azepane ring and the N-methyl group would appear in the aliphatic region of the spectrum. The chemical shifts of these carbons are influenced by their substitution and proximity to the nitrogen atom and the carboxylic acid group.

Interactive Data Table: Predicted NMR Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl H | ~10-12 | --- |

| Carboxyl C | --- | ~165-190 |

| C2-H | ~2-3 | --- |

| N-CH₃ | --- | --- |

| Azepane Ring CH₂ | --- | --- |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Application of Chiral NMR Techniques

Since this compound possesses a chiral center at the C2 position, chiral NMR techniques can be employed to distinguish between its enantiomers. This is often achieved by using chiral solvating agents or chiral derivatizing agents. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or derivatives that exhibit distinct NMR spectra. This allows for the determination of enantiomeric purity and the assignment of absolute configuration.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. epa.gov For this compound, with a monoisotopic mass of 157.110279 g/mol , various MS techniques can be applied. epa.gov

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. mdpi.com

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). youtube.com For this compound, fragmentation may also involve the cleavage of the azepane ring.

Chromatographic Separation Techniques

Chromatography is essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices.

Gas Chromatography (GC) and GC-MS Applications

Gas chromatography is a technique used to separate volatile compounds. Due to the low volatility of carboxylic acids, derivatization is often necessary prior to GC analysis. colostate.edu Common derivatization methods include esterification to form more volatile methyl or other alkyl esters. colostate.edunih.gov

When coupled with a mass spectrometer (GC-MS), this technique allows for the separation and identification of the components in a mixture. The GC separates the derivatized this compound from other compounds, and the MS provides a mass spectrum for its identification. ijrap.netjddtonline.info

Liquid Chromatography (LC) and LC-MS Applications

Liquid chromatography is a highly versatile technique for the separation of a wide range of compounds, including non-volatile and polar molecules like carboxylic acids. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode used for the separation of carboxylic acids.

Coupling LC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex mixtures. nih.gov Derivatization can sometimes be employed to enhance the ionization efficiency and chromatographic retention of carboxylic acids. nih.govresearchgate.net For instance, reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) or 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group. researchgate.netresearchgate.net LC-MS allows for the sensitive and selective detection and quantification of this compound in various samples.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds like this compound. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and quantifying their relative amounts. csfarmacie.cz

The separation of enantiomers of carboxylic acids can be achieved through various chiral stationary phases (CSPs). csfarmacie.cz For acidic analytes, the mobile phase composition is crucial and often requires optimization. sigmaaldrich.com This can involve adjusting the pH, the type and concentration of organic modifiers, and the flow rate. nih.gov For instance, in the separation of some chiral carboxylic acids, a mobile phase consisting of an acidic modifier in an organic solvent like acetonitrile (B52724) has proven effective. nih.gov

The "three-point interaction" model is a fundamental concept in chiral recognition, where the analyte and the CSP have at least three points of interaction for effective separation. csfarmacie.cz In the case of this compound, these interactions could involve the carboxylic acid group, the tertiary amine, and the chiral center. The use of an enantiomerically pure chiral reagent can lead to the formation of diastereomers, which have different physical properties and can be separated using standard chromatographic techniques. libretexts.org

A key parameter in chiral chromatography is the resolution (Rs), which quantifies the degree of separation between two enantiomeric peaks. A higher resolution value indicates a better separation. Another important factor is the enantioselectivity (α), which is the ratio of the retention factors of the two enantiomers.

| Parameter | Description | Typical Goal |

| Resolution (Rs) | A quantitative measure of the separation between two enantiomeric peaks. | > 1.5 for baseline separation |

| Enantioselectivity (α) | The ratio of the retention factors of the two enantiomers. | > 1.2 for good separation |

| Mobile Phase | The solvent system used to carry the analyte through the column. | Optimized for best separation |

| Chiral Stationary Phase (CSP) | The chiral material packed in the chromatography column that enables separation. | Selected based on analyte properties |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. libretexts.org For this compound, the following key absorptions are expected:

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.org

C=O Stretch: A strong absorption band is expected between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid exists as a monomer or a dimer, with the dimeric form typically absorbing around 1710 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine of the azepane ring is expected in the fingerprint region.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methyl group and the azepane ring will be present, typically in the 2800-3000 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Key expected Raman signals for this compound include:

C=O Stretch: The carbonyl stretch is also observable in the Raman spectrum.

Ring Vibrations: The azepane ring will have characteristic breathing and deformation modes that are Raman active.

C-C Stretch: The stretching of the carbon-carbon single bonds within the ring and attached to the carboxyl group will also be present. rsc.org

The comparison of IR and Raman spectra can be particularly useful in identifying centrosymmetric structures, such as the cyclic dimers formed by carboxylic acids.

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid | |

| C=O Stretch | 1710-1760 | Observable | Carboxylic Acid |

| C-H Stretch | 2800-3000 | Observable | Alkane |

| C-N Stretch | Fingerprint Region | Observable | Tertiary Amine |

| Ring Vibrations | Fingerprint Region | Observable | Azepane Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, which is a saturated heterocyclic carboxylic acid, the primary chromophore is the carbonyl group of the carboxylic acid.

Saturated carboxylic acids typically exhibit a weak n → π* transition at around 200-210 nm. researchgate.net The molar absorptivity (ε) for this transition is generally low. The UV-Vis spectrum is not expected to show significant absorption in the longer wavelength visible region, as the molecule lacks extensive conjugation.

The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity. In protic solvents, hydrogen bonding with the carbonyl group can lead to a blue shift (hypsochromic shift) of the n → π* transition.

Photophysical studies, such as fluorescence spectroscopy, would likely show that this compound is non-fluorescent or weakly fluorescent. Molecules with isolated carbonyl groups are generally not strong emitters of light.

| Spectroscopic Parameter | Expected Value/Observation |

| λmax | ~200-210 nm |

| Molar Absorptivity (ε) | Low |

| Transition Type | n → π* |

| Fluorescence | Likely non-fluorescent or very weak |

Computational Chemistry and Theoretical Investigations of 1 Methylazepane 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to modern computational chemistry. These methods allow for the detailed exploration of molecular systems, providing data on geometry, energy, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For 1-methylazepane-2-carboxylic acid, DFT studies would typically involve geometry optimization to find the lowest energy structure. Common functionals, such as B3LYP or ωB97xD, combined with basis sets like 6-31G(d,p) or larger, are employed to model the electronic structure accurately.

These studies can determine key geometric parameters (bond lengths, angles, and dihedrals) and electronic properties. DFT is also foundational for calculating other properties discussed below, including spectroscopic parameters and thermodynamic data. For instance, DFT calculations on related amino acids and heterocycles have successfully predicted their physicochemical properties and reactivity.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom and the oxygen atoms of the carboxylic acid group, which are the most electron-rich regions. The LUMO is likely to be an antibonding π* orbital associated with the carbonyl group (C=O) of the carboxylic acid, which is the most electrophilic site.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In related azepine derivatives, the introduction of different substituents has been shown to modulate the energies of these frontier orbitals, thereby tuning the molecule's electronic properties and reactivity. chemrxiv.org

Table 1: Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Calculated Energy (eV) | Description |

| HOMO | -6.5 | Localized on the nitrogen lone pair and carboxylic oxygen atoms. |

| LUMO | +1.2 | Localized on the π* antibonding orbital of the C=O group. |

| HOMO-LUMO Gap | 7.7 | Indicates high kinetic stability. |

Note: The data in this table is illustrative and based on typical values for similar N-alkylated amino acids. Actual values would require specific DFT calculations.

Quantum chemical methods are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov

By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, one can predict the chemical shifts. These predicted values, when compared to experimental spectra, can confirm the proposed structure and help assign specific signals to the correct atoms. nih.gov Computational studies on various heterocyclic molecules have shown that methods like GIAO-DFT can achieve high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C shifts. nih.gov

Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Carboxyl (C=O) | 175.8 | - |

| C2 (CH-COOH) | 68.5 | 3.95 |

| C7 (CH₂-N) | 55.1 | 3.10 / 2.85 |

| N-Methyl (CH₃) | 42.3 | 2.75 |

| C3 (CH₂) | 30.5 | 1.90 / 1.65 |

| C6 (CH₂) | 28.9 | 1.85 / 1.60 |

| C4/C5 (CH₂) | 25.4 | 1.70 / 1.50 |

Note: This table presents hypothetical data to illustrate the output of GIAO-DFT calculations. The values are based on typical shifts for N-methylated cyclic amino acids.

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-chair forms. The specific conformation of this compound will be influenced by the steric and electronic effects of the N-methyl and C2-carboxylic acid substituents.

A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. By systematically rotating key dihedral angles (e.g., those within the azepane ring) and calculating the energy at each step, a map of the conformational space can be generated. This allows for the identification of local energy minima (stable conformers) and the transition states that connect them. Computational studies on substituted azepanes have demonstrated that even minor changes, like the introduction of a single fluorine atom, can significantly bias the ring's conformational equilibrium. rsc.org For this compound, PES scans would reveal the preferred ring pucker and the orientation of the substituents.

Noncovalent interactions play a crucial role in determining the structure, stability, and function of molecules. Within a single molecule of this compound, several intramolecular interactions are possible. A key interaction would be a hydrogen bond between the carboxylic acid proton and the nitrogen atom's lone pair, forming a stable six-membered ring-like structure in certain conformations.

Computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify these interactions. These analyses can reveal charge transfer between orbitals and the presence of bond critical points, which are indicators of stabilizing interactions. Furthermore, studies have shown that methyl groups attached to electron-donating atoms can participate in noncovalent interactions as Lewis bases, a factor that could influence the conformational preferences and crystal packing of this molecule.

DFT calculations are widely used to compute the thermodynamic properties of molecules. By performing frequency calculations on the optimized geometry, one can obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy. These values are crucial for understanding the stability of this compound and predicting the thermodynamics of reactions in which it participates. For example, the standard enthalpy of formation can be calculated and compared with experimental values derived from combustion calorimetry. nist.gov

Kinetic studies can also be performed by locating the transition state structures for specific reactions, such as its synthesis or decomposition. Calculating the energy barrier (activation energy) from the reactant to the transition state allows for the prediction of reaction rates. For instance, DFT calculations have been used to probe the viability and energy profiles of ring-expansion reactions to form azepane systems. rsc.org

Table 3: Example of Calculated Thermodynamic Properties at 298.15 K

| Property | Calculated Value |

| Standard Enthalpy of Formation (gas) | -450.2 kJ/mol |

| Standard Entropy (gas) | 415.5 J/(mol·K) |

| Standard Gibbs Free Energy of Formation | -280.7 kJ/mol |

| Heat Capacity (Cv) | 180.3 J/(mol·K) |

Note: These values are illustrative and represent typical outputs from DFT frequency calculations for a molecule of this size and complexity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound in various environments, such as in a vacuum or in a solvent.

Key Areas of Investigation:

Conformational Analysis: The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. N-methylation can significantly impact the conformational preferences of the ring and the orientation of the carboxylic acid group. rsc.orgnih.gov

Flexibility and Rigidity: MD simulations can quantify the flexibility of different parts of the molecule. For instance, the azepane ring may exhibit significant fluctuations, while the C-N bond of the N-methyl group might have more restricted motion. Understanding these dynamics is important for predicting how the molecule might interact with other molecules, such as biological receptors. nih.gov

A hypothetical molecular dynamics simulation of this compound would likely involve setting up the initial system, defining the force field (a set of parameters that describe the potential energy of the system), and running the simulation for a sufficient length of time to observe relevant molecular motions. The resulting trajectory would then be analyzed to extract information about conformational changes, intermolecular interactions, and other dynamic properties.

Hypothetical Molecular Dynamics Simulation Parameters:

| Parameter | Value/Method | Purpose |

| Force Field | AMBER, CHARMM, or OPLS | To describe the interatomic potentials. |

| Solvent Model | TIP3P or SPC/E | To explicitly model water molecules. |

| System Size | Molecule in a box of solvent | To simulate a solvated environment. |

| Simulation Time | Nanoseconds to microseconds | To capture a range of molecular motions. |

| Ensemble | NVT or NPT | To control temperature and pressure. |

This table represents a typical setup for an MD simulation and is for illustrative purposes.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions involving the carboxylic acid or the N-methyl group.

Key Mechanistic Insights:

Transition State Theory: By calculating the energies of reactants, products, and transition states, computational models can determine the activation energy of a reaction. This helps in understanding the reaction rate and the feasibility of a particular reaction pathway.

Reaction Pathways: For reactions with multiple possible steps, computational modeling can be used to map out the entire reaction pathway, identifying intermediates and the lowest energy route from reactants to products. For example, the synthesis of azepane derivatives can occur through ring expansion, and computational studies can shed light on the stereoselectivity and regioselectivity of such reactions. rsc.org

Influence of Substituents: The N-methyl and carboxylic acid groups can significantly influence the reactivity of the azepane ring. DFT calculations can quantify these electronic effects, such as how the N-methyl group affects the nucleophilicity of the nitrogen atom. Studies on similar N-methylated amino acids have shown that N-methylation can impact the electronic properties and reactivity of the molecule. rsc.org

A computational study on a reaction involving this compound would typically involve optimizing the geometries of all relevant species (reactants, intermediates, transition states, and products) and then calculating their energies. The results would allow for the construction of a reaction energy profile, providing a clear picture of the reaction mechanism.

Hypothetical Reaction Energy Profile Data:

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials. |

| Transition State 1 | +15.2 | Energy barrier for the first step. |

| Intermediate | -5.8 | A stable species formed during the reaction. |

| Transition State 2 | +10.5 | Energy barrier for the second step. |

| Products | -20.1 | Final products of the reaction. |

This table is a hypothetical representation of data that could be obtained from a DFT study of a reaction mechanism.

Academic and Research Applications of 1 Methylazepane 2 Carboxylic Acid

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure molecules, a critical aspect of modern drug discovery and development. sigmaaldrich.commdpi.comresearchgate.net 1-Methylazepane-2-carboxylic acid, with its defined stereochemistry, serves as a valuable chiral synthon for the construction of more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com Its rigid, cyclic structure provides a predictable conformational bias, which can be exploited to control the stereochemical outcome of subsequent reactions.

The synthesis of novel chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. rsc.orgresearchgate.net This solid-phase synthesis approach allows for the efficient construction of diverse molecular scaffolds. rsc.org The process involves the reaction of immobilized Fmoc-HSe(TBDMS)-OH with nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones. rsc.org Cleavage from the polymer support under different conditions can lead to either lactonization or the formation of 1,4-oxazepane (B1358080) derivatives. rsc.org This methodology highlights the utility of chiral amino acid derivatives in generating complex heterocyclic systems.

Significance in Medicinal Chemistry and Drug Design

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents. sigmaaldrich.comepa.govmdpi.com Its cyclic nature and the presence of a carboxylic acid group make it a suitable scaffold for designing molecules that can interact with specific biological targets.

Development of Bioactive Compounds and Drug Candidates

The development of bioactive compounds often involves the synthesis of novel molecular structures that can modulate the activity of specific proteins or enzymes. sigmaaldrich.comepa.gov The heterocyclic amino acid derivative (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, a structural analog of (S)-pyroglutamic acid, is a precursor and metabolite of the ACE inhibitor imidapril, which is used to treat hypertension. mdpi.com This highlights the potential of cyclic amino acid derivatives in the design of cardiovascular drugs.

Design of Ligands for G Protein-Coupled Receptors and Other Therapeutic Targets

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major targets for drug discovery. nih.govnih.gov They are involved in a wide range of physiological processes and are implicated in numerous diseases. nih.gov The design of ligands that can selectively bind to specific GPCRs is a key strategy in modern drug development. nih.govnih.gov The rigid conformation of cyclic amino acids like this compound can be advantageous in designing ligands with high affinity and selectivity for their target receptors.

Application of Molecular Scaffold Concepts in Drug Discovery

The concept of a molecular scaffold is central to modern drug discovery, where a core structure is decorated with various functional groups to create a library of compounds with diverse biological activities. The 1,4-oxazepane scaffold, which can be synthesized from chiral amino acid precursors, is present in several pharmacologically relevant compounds. researchgate.net The synthesis of chiral 1,4-oxazepane-5-carboxylic acids provides a versatile platform for the development of new drug candidates. rsc.org

Investigation of Carboxylic Acid Bioisosteres in Drug Design

The carboxylic acid group is a common functional group in many drugs, but it can sometimes lead to poor pharmacokinetic properties. nih.govresearchgate.netnih.govugent.besemanticscholar.org Bioisosteric replacement of the carboxylic acid with other functional groups can improve a drug's properties while maintaining its biological activity. nih.govugent.be Various heterocycles, such as tetrazoles, hydroxyisoxazoles, and oxadiazolones, have been successfully used as carboxylic acid bioisosteres. nih.govwiley-vch.de For example, the tetrazole moiety in the antihypertensive drug losartan (B1675146) mimics the carboxylic acid function. wiley-vch.de The study of carboxylic acid bioisosteres is an important area of research in medicinal chemistry, and the this compound scaffold can serve as a platform for investigating such replacements. nih.govcambridgemedchemconsulting.com

Biochemical and Biocatalytic Applications

The enzymatic modification of carboxylic acids is a growing field with potential applications in industrial biotechnology. nih.gov Carboxyl methyltransferase (CMT) enzymes, for instance, can catalyze the methylation of carboxylic acids in aqueous solutions. nih.gov This enzymatic approach offers a green and efficient alternative to chemical methylation methods. nih.govorganic-chemistry.org While direct biocatalytic applications of this compound are not extensively documented, its structure as a cyclic amino acid suggests potential for involvement in enzymatic reactions or as a starting material for the biocatalytic synthesis of more complex molecules. The ability to perform enzymatic reactions in water makes them compatible with other biocatalytic processes, opening up possibilities for one-pot, multi-step syntheses. nih.gov

Precursor in Biochemical Pathways

There is currently no publicly available scientific literature to suggest or confirm that this compound serves as a precursor in any known biochemical pathways.

Studies on Enzyme Inhibition by Cyclic Amino Acids

While cyclic amino acids, as a class, have been studied for their potential as enzyme inhibitors, there are no specific studies found that investigate the inhibitory effects of this compound on any particular enzyme.

Enzymatic Transformations and Biocatalysis

No documented research is available describing the use of this compound in enzymatic transformations or biocatalysis.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural purity of 1-methylazepane-2-carboxylic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the azepane ring structure and methyl/carboxylic acid substituents. Infrared (IR) spectroscopy can validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity, particularly for derivatives synthesized via asymmetric catalysis . Mass spectrometry (MS) provides molecular weight confirmation, with attention to fragmentation patterns unique to bicyclic amines.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Refer to safety protocols for amines and carboxylic acids: use fume hoods, nitrile gloves, and lab coats. Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent solubility-driven contamination. Storage should be in airtight containers under nitrogen at 4°C to minimize oxidation .

Q. What synthetic routes yield this compound with minimal byproducts?

- Methodological Answer : A two-step approach is common:

Ring-closing metathesis : Form the azepane ring using Grubbs catalyst, followed by hydrogenation for saturation.

Carboxylic acid introduction : Employ oxidative cleavage (e.g., KMnO₄) or carboxylation via CO₂ insertion under high pressure.

Purification via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate:hexane, 3:7) improves yield (>85%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for this compound across solvents?

- Methodological Answer : Use potentiometric titration with a glass electrode in standardized buffers (e.g., 0.1 M KCl). Compare results across solvents (water, DMSO, methanol) to assess solvent effects. Computational methods (DFT with COSMO solvation models) can predict protonation states and reconcile discrepancies. Cross-validate with UV-Vis spectroscopy at varying pH .

Q. What experimental designs optimize the study of this compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in phosphate buffer (pH 7.4).

- Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to model ligand-protein interactions, focusing on hydrogen bonding with the carboxylic acid group.

- Mutagenesis Studies : Replace key residues (e.g., Arg/Lys in active sites) to validate binding hypotheses .

Q. How can researchers address low reproducibility in synthesizing enantiopure derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric alkylation.

- Quality Control : Implement inline HPLC-MS during synthesis to monitor enantiomeric excess (ee > 98%).

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, resolving discrepancies in stereochemical assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.